Cas no 13089-45-7 (Adenosine,8-bromo-2',3'-O-(1-methylethylidene)-)

Adenosine,8-bromo-2',3'-O-(1-methylethylidene)- structure
13089-45-7 structure
Product Name:Adenosine,8-bromo-2',3'-O-(1-methylethylidene)-
CAS-nummer:13089-45-7
MF:C13H16BrN5O4
MW:386.201241493225
CID:191011
PubChem ID:265752
Update Time:2025-04-19

Adenosine,8-bromo-2',3'-O-(1-methylethylidene)- Chemische en fysische eigenschappen

Naam en identificatie

    • Adenosine,8-bromo-2',3'-O-(1-methylethylidene)-
    • 8-broMo-2',3'-O-(1-Methylethylidene)adenosine
    • 2',3'-O-isopropylidene 8-bromoadenosine
    • 2',3'-O-isopropylidene-8-bromoadenosine
    • 8-Brom-2,3-dihydro-4(1H)-chinolon
    • 8-Brom-2,3-dihydrochinolin-4(1H)-on
    • 8-BROMO-1,2,3,4-TETRAHYDROQUINOLIN-4-ONE
    • 8-bromo-2',3'-
    • 8-bromo-2,3-dihydro-1H-quinoline-4-one
    • 8-bromo-2'-3'-O-(1-methylethylidine)adenosine
    • 8-bromo-O2',O3'-isopropylidene-adenosine
    • 8-bromotetrahydroquinolinone
    • AB52854
    • SureCN3715989
    • DTXSID60926959
    • AKOS002981907
    • [4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
    • Oprea1_073680
    • 8-Bromo-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-9H-purin-6-amine
    • NSC-102239
    • 13089-45-7
    • NSC102239
    • Inchi: 1S/C13H16BrN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-10-6(18-12(19)14)9(15)16-4-17-10/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,16,17)
    • InChI-sleutel: GDKUQUVKGLVGBN-UHFFFAOYSA-N
    • LACHT: BrC1=NC2C(N)=NC=NC=2N1C1C2C(C(CO)O1)OC(C)(C)O2

Berekende eigenschappen

  • Exacte massa: 385.03868
  • Monoisotopische massa: 385.03857g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 472
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.1
  • Topologisch pooloppervlak: 118Ų

Experimentele eigenschappen

  • PSA: 117.54
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.